REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Br:10])[N+:7]([O-])=[C:6]([Br:12])[CH:5]=1)([O-])=O.[OH-].[Na+]>[Fe].C(O)(=O)C>[NH2:1][C:4]1[CH:9]=[C:8]([Br:10])[N:7]=[C:6]([Br:12])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=[N+](C(=C1)Br)[O-])Br
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether
|
Type
|
CUSTOM
|
Details
|
Removal of the ether under reduced pressure
|
Type
|
WAIT
|
Details
|
left a white crystalline product of 4-amino-2,6-dibromopyridine (1.0 g, 99%), m.p. 212-214° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC(=C1)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |